molecular formula C17H19NO4S2 B2821336 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 577961-95-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2821336
CAS RN: 577961-95-6
M. Wt: 365.46
InChI Key: YYRCRVINVIRMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacology and Medicinal Chemistry

Substituted thiophenes, including derivatives of this compound, have demonstrated significant pharmacological activities . Researchers explore their potential as drug candidates due to their diverse biological effects. Investigations focus on understanding their interactions with receptors, enzymes, and cellular pathways.

Material Science and Nanotechnology

Thiophene derivatives play a crucial role in material science. Their unique electronic properties make them suitable for applications such as organic semiconductors, conductive polymers, and optoelectronic devices. Researchers study their behavior in thin films, nanocrystals, and composite materials .

Antioxidant and Anti-Inflammatory Properties

Given the presence of sulfur atoms, thiophene derivatives exhibit antioxidant and anti-inflammatory effects. Studies explore their potential in mitigating oxidative stress, inflammation-related diseases, and cellular damage.

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the transmission of signals in the nervous system .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. . This suggests that the compound may have a favorable pharmacokinetic profile, contributing to its efficacy as a GIRK channel activator .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of effects at the molecular and cellular levels, depending on the specific neurons and circuits involved . For instance, in pain signaling pathways, reduced neuronal excitability could potentially lead to analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the binding of the compound to its target and its subsequent effects .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-22-15-5-2-4-13(10-15)17(19)18(11-16-6-3-8-23-16)14-7-9-24(20,21)12-14/h2-6,8,10,14H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRCRVINVIRMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.